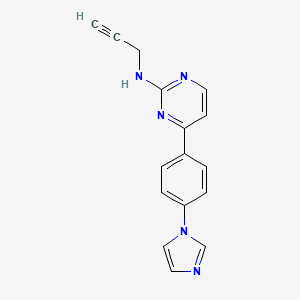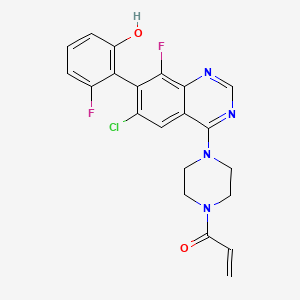
ARS-1630
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ARS-1620 is a small molecule inhibitor specifically designed to target the KRAS G12C mutation, a common mutation found in various cancers, including non-small cell lung cancer and colorectal cancer . This compound has shown promise in preclinical and clinical studies due to its ability to selectively bind to the mutant KRAS protein and inhibit its activity .
Biochemical Analysis
Biochemical Properties
ARS-1620 selectively induces tumor regression in patient-derived tumor models . It has been shown to exhibit complete growth suppression of p.G12C cell lines with relatively benign effects on control cell lines .
Cellular Effects
ARS-1620 has profound effects on various types of cells and cellular processes. It influences cell function by attenuating the GTPase activity of the KRAS protein, resulting in the accumulation of GTP-bound activated KRAS . This leads to the activation of downstream signaling pathways .
Molecular Mechanism
The molecular mechanism of ARS-1620 involves allele-specific covalent targeting of Cys-12 in the vicinity of an inducible allosteric switch II pocket (S-IIP). This strategy proved feasible for inhibiting mutant KRAS in vitro .
Temporal Effects in Laboratory Settings
The effects of ARS-1620 change over time in laboratory settings. It achieves rapid and sustained in vivo target occupancy
Preparation Methods
. The synthetic route typically includes several steps of organic synthesis, starting from commercially available starting materials. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods for ARS-1620 would likely involve scaling up these synthetic routes while ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
ARS-1620 undergoes various chemical reactions, including covalent binding to the KRAS G12C protein . This binding involves the formation of a covalent bond between the compound and the cysteine residue in the switch-II pocket of the KRAS protein . Common reagents used in these reactions include organic solvents, catalysts, and specific binding agents. The major product formed from these reactions is the covalently bound KRAS G12C-ARS-1620 complex .
Scientific Research Applications
In preclinical studies, ARS-1620 has demonstrated potent and selective anti-tumor activity in patient-derived tumor models . It has shown efficacy in reducing tumor growth in non-small cell lung carcinoma models and has been used as a pharmacological tool to investigate KRAS biology in vivo . Additionally, ARS-1620 has been explored for its potential use in combination therapies with other agents targeting different pathways to enhance its anti-tumor effects .
Mechanism of Action
ARS-1620 exerts its effects by covalently binding to the GDP-bound form of the KRAS G12C protein, trapping it in an inactive conformation . This binding prevents the KRAS protein from switching to its active GTP-bound state, thereby inhibiting downstream signaling pathways that promote cancer cell growth and survival . The molecular targets of ARS-1620 include the switch-II pocket of the KRAS G12C protein, and the pathways involved include the RAF-MEK-ERK and PI3K-AKT-mTOR signaling pathways .
Comparison with Similar Compounds
ARS-1620 is part of a class of KRAS G12C inhibitors that includes other compounds such as sotorasib (AMG510) and adagrasib (MRTX849) . These compounds share a similar mechanism of action, targeting the switch-II pocket of the KRAS G12C protein and inhibiting its activity . ARS-1620 is unique in its specific binding properties and pharmacokinetic profile, which contribute to its efficacy and selectivity . Other similar compounds include ARS-853 and GDC-6036, which also target the KRAS G12C mutation but may differ in their binding affinities and clinical outcomes .
Properties
IUPAC Name |
1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF2N4O2/c1-2-16(30)27-6-8-28(9-7-27)21-12-10-13(22)17(19(24)20(12)25-11-26-21)18-14(23)4-3-5-15(18)29/h2-5,10-11,29H,1,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPZPNYZFSJUPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does ARS-1620 interact with its target, KRAS G12C?
A1: ARS-1620 is a covalent inhibitor that specifically targets the mutated cysteine residue (C12) present in the KRAS G12C protein. It binds to this cysteine in the inactive, GDP-bound conformation of KRAS G12C, effectively locking the protein in this inactive state. This prevents KRAS from cycling to its active, GTP-bound form, which is essential for downstream signaling and tumor growth [, , , , ].
Q2: What are the downstream effects of ARS-1620 binding to KRAS G12C?
A2: By inhibiting KRAS G12C, ARS-1620 disrupts downstream signaling pathways crucial for tumor cell proliferation and survival. These pathways include the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are often hyperactivated in KRAS-mutant cancers [, , , , , ].
Q3: How does ARS-1620 demonstrate selectivity for the KRAS G12C mutant?
A3: ARS-1620 exploits the unique cysteine residue introduced by the G12C mutation, which is absent in wild-type KRAS. This cysteine is located within the switch-II pocket (S-IIP), which is accessible only in the inactive GDP-bound state. Therefore, ARS-1620 selectively targets and inhibits KRAS G12C while sparing wild-type KRAS [, , , , ].
Q4: What is the molecular formula and weight of ARS-1620?
A4: The molecular formula of ARS-1620 is C21H19ClF2N4O2, and its molecular weight is 432.85 g/mol.
Q5: What is the preclinical evidence supporting ARS-1620's efficacy?
A5: ARS-1620 has demonstrated potent antitumor activity in preclinical studies using various models. This includes:
- In vitro: Inhibiting cell viability and proliferation in a panel of KRAS G12C mutant cell lines, including lung, pancreatic, and colorectal cancer models [, , , , ].
- In vivo: Demonstrating significant tumor growth inhibition in mouse xenograft models of KRAS G12C mutant tumors [, , , , ].
Q6: Are there any ongoing clinical trials investigating ARS-1620?
A6: While specific details of ongoing clinical trials are not mentioned in the provided abstracts, the research highlights that ARS-1620 has progressed to clinical trials for patients with KRAS G12C mutant cancers [, , ].
Q7: What are the potential mechanisms of resistance to ARS-1620?
A7: Despite its initial efficacy, preclinical studies have identified several potential resistance mechanisms to ARS-1620, including:
- Adaptive feedback activation: Reactivation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, through compensatory mechanisms involving receptor tyrosine kinases (RTKs) or other RAS isoforms [, , ].
- Tumor heterogeneity: The presence of subpopulations of tumor cells with different KRAS mutations or other oncogenic drivers that are not targeted by ARS-1620 [].
- Emergence of new mutations: Acquisition of secondary mutations within KRAS or other genes involved in downstream signaling pathways that confer resistance to ARS-1620 [].
Q8: What are the strategies being explored to overcome resistance to ARS-1620?
A8: Several approaches are under investigation to address resistance mechanisms, including:
- Combination therapies: Combining ARS-1620 with other targeted therapies, such as inhibitors of RTKs (EGFR, FGFR, AXL), SHP2, MEK, PI3K, or mTOR, to block compensatory signaling pathways [, , , , , ].
- Developing next-generation inhibitors: Designing more potent and selective KRAS G12C inhibitors with improved pharmacokinetic properties [, ].
- Identifying biomarkers: Discovering predictive biomarkers to stratify patients who are most likely to benefit from ARS-1620 treatment or to monitor the emergence of resistance [, ].
Q9: How has computational chemistry contributed to understanding ARS-1620's interactions with KRAS G12C?
A9: Computational methods, including molecular docking and molecular dynamics simulations, have been instrumental in:
- Visualizing the binding mode: Providing structural insights into how ARS-1620 binds within the S-IIP of KRAS G12C and forms a covalent bond with the cysteine residue [, ].
- Predicting binding affinity: Estimating the binding strength of ARS-1620 to KRAS G12C and guiding the design of analogs with improved potency [].
- Rationalizing SAR: Exploring the relationship between structural modifications of ARS-1620 and its inhibitory activity, leading to the identification of key pharmacophores [, ].
Q10: How do structural modifications of ARS-1620 influence its activity?
A10: While detailed SAR studies are not presented in the provided abstracts, the research suggests that modifications to the core scaffold of ARS-1620 can impact its:
- Potency: Altering the substituents on the quinazoline ring or the piperazine ring can significantly affect the binding affinity for KRAS G12C [, ].
- Selectivity: Modifications can influence the specificity of ARS-1620 for KRAS G12C over other cysteine-containing proteins [, ].
- Pharmacokinetic properties: Changes in the molecule's structure can affect its absorption, distribution, metabolism, and excretion, ultimately influencing its in vivo efficacy [, ].
Q11: Are there any specific drug delivery strategies being explored for ARS-1620?
A11: While the provided research primarily focuses on the pharmacological properties of ARS-1620, the development of novel drug delivery systems, such as nanoparticles or antibody-drug conjugates, could potentially enhance its therapeutic index by:
Q12: What analytical techniques are used to characterize and quantify ARS-1620?
A12: The research mentions various analytical methods employed in studying ARS-1620:
- High-performance liquid chromatography (HPLC): Used to assess the accumulation and efflux of ARS-1620 in cells, providing insights into its transport mechanisms [, ].
- Mass spectrometry: Utilized for the identification and quantification of ARS-1620 and its metabolites in biological samples [].
- Cell-based assays: Employed to measure the effects of ARS-1620 on cell viability, proliferation, and signaling pathway activity [, , , , ].
- Animal models: Used to evaluate the in vivo efficacy, pharmacokinetics, and pharmacodynamics of ARS-1620 [, , , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
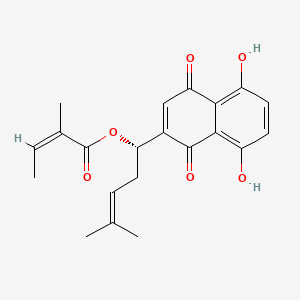
![(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B605512.png)
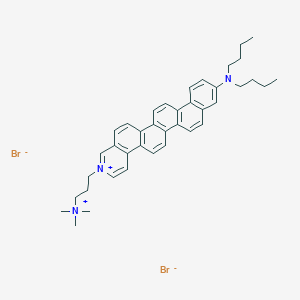

![N-[1-[[1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanediamide;hydrochloride](/img/structure/B605516.png)
![5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione](/img/structure/B605518.png)
![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)
![N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide](/img/structure/B605524.png)
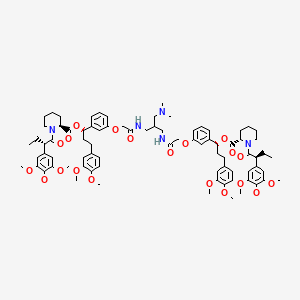
![3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid](/img/structure/B605527.png)
